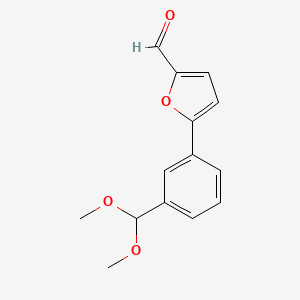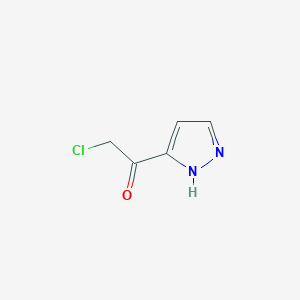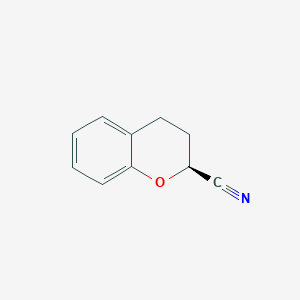
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde: is an organic compound characterized by the presence of a furan ring substituted with a phenyl group that has dimethoxymethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the reaction of 3-(dimethoxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Formation of substituted derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. Its interactions with biological macromolecules can provide insights into the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The compound’s structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The furan ring and phenyl substituents contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-(3-(Ethoxymethyl)phenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of dimethoxymethyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules. The specific electronic and steric effects of the dimethoxymethyl groups may lead to distinct chemical and biological properties, making this compound a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-[3-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI-Schlüssel |
ITTJNAYTDTVOKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC(=C1)C2=CC=C(O2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)



![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)


![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
